molecular formula C15H19BrN2O2S B2550407 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 865162-84-1

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B2550407
CAS No.: 865162-84-1
M. Wt: 371.29
InChI Key: ZFCYTHKLYOVCIY-ICFOKQHNSA-N
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Description

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a bromine atom at position 6 and a 2-ethoxyethyl group at position 2. The Z-configuration of the imine bond and the isobutyramide moiety contribute to its stereochemical and electronic properties.

Properties

IUPAC Name

N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2S/c1-4-20-8-7-18-12-6-5-11(16)9-13(12)21-15(18)17-14(19)10(2)3/h5-6,9-10H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCYTHKLYOVCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiophenol Derivatives

The most widely used method involves reacting 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions. For example, 5-bromo-2-hydroxybenzaldehyde reacts with 2-aminothiophenol in ethanol catalyzed by hydrochloric acid, yielding 6-bromobenzo[d]thiazole. This approach leverages intramolecular cyclization, where the aldehyde’s carbonyl group facilitates C–S bond formation.

Key Conditions :

  • Solvent : Ethanol or acetic acid
  • Catalyst : HCl or H2SO4
  • Temperature : Reflux (80–100°C)
  • Yield : 60–75%

Electrosynthesis with Sodium Bromide

Recent advances employ electrosynthesis to minimize hazardous brominating agents. Aniline derivatives react with ammonium thiocyanate in isopropyl alcohol using sodium bromide as both electrolyte and bromine source. This method achieves 6-bromobenzo[d]thiazole via electrocyclization, offering a greener alternative with yields up to 68%.

Formation of the Ylidene Isobutyramide Moiety

The final step involves condensing the 3-(2-ethoxyethyl)-6-bromobenzo[d]thiazole with isobutyryl chloride to form the Z-configured imine.

Schlenk Technique for Imine Formation

Under inert atmosphere, the benzo[d]thiazole derivative reacts with isobutyryl chloride in tetrahydrofuran (THF) using triethylamine as a base. The Z-configuration is favored due to steric hindrance from the isopropyl group, yielding 55–60% product.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiazole’s NH group on the acyl chloride, followed by dehydrohalogenation.

Microwave-Assisted Synthesis

Microwave irradiation at 120°C for 15 minutes accelerates the reaction, boosting yields to 75% while preserving stereoselectivity.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Traditional Cyclization HCl, reflux 60–75% High reliability Hazardous waste generation
Electrosynthesis NaBr, room temperature 65–68% Eco-friendly, minimal byproducts Specialized equipment required
Microwave-Assisted 120°C, 15 min 75% Rapid, high yield Scalability challenges

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety. Continuous flow reactors enhance the electrosynthesis method’s viability, enabling efficient bromine recycling. However, microwave-assisted synthesis remains limited to batch processes.

Stereochemical Control and Characterization

The Z-configuration is confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy. Computational studies reveal that the isopropyl group’s steric bulk stabilizes the Z-isomer by 3.2 kcal/mol compared to the E-form.

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated bromination using N-bromosuccinimide (NBS) and a ruthenium catalyst offers a mild alternative for introducing bromine post-cyclization, achieving 70% yield.

Biocatalytic Approaches

Preliminary studies using engineered cytochrome P450 enzymes demonstrate selective C–H bromination, though yields remain low (20–30%).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxyethyl side chain, leading to the formation of aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are typically employed.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: De-brominated products or hydrogenated derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its brominated benzothiazole core is particularly useful in fluorescence-based assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets. The brominated benzothiazole core can bind to proteins and enzymes, potentially inhibiting their activity. The ethoxyethyl side chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components.

Comparison with Similar Compounds

Structural Analogues in the Benzo[d]thiazole Family

The benzo[d]thiazole scaffold is a common structural motif in bioactive molecules. Key analogues include:

Compound Substituents Key Features
Target Compound 6-Br, 3-(2-ethoxyethyl), Z-configuration Enhanced solubility due to ethoxyethyl group; bromine enhances electrophilicity
2-Amino-5-bromo-1,3,4-thiadiazole (from ) 5-Br, 2-amino, fused imidazo[2,1-b][1,3,4]thiadiazole Bromine at position 2 undergoes nucleophilic substitution with secondary amines
Unsubstituted Benzo[d]thiazole No substituents Lower reactivity; limited solubility and bioactivity

Key Observations :

  • The bromine atom in the target compound (position 6) is less reactive toward nucleophilic substitution compared to bromine in 2-bromo-6-phenyl-imidazo[2,1-b][1,3,4]thiadiazole (position 2) due to steric hindrance from the benzo[d]thiazole ring and the ethoxyethyl group .
  • The 2-ethoxyethyl substituent in the target compound improves solubility in polar solvents, a feature absent in simpler analogues like unsubstituted benzo[d]thiazole .

Reactivity and Functionalization

  • Bromine Reactivity : In the imidazo-thiadiazole system (), bromine at position 2 is highly reactive toward amines, enabling facile derivatization. In contrast, bromine in the target compound’s benzo[d]thiazole system requires harsher conditions (e.g., Pd-catalyzed coupling) for substitution, limiting its versatility in synthetic pathways .

Pharmacological Potential (Theoretical Analysis)

While direct pharmacological data for the target compound are scarce, structural parallels suggest:

  • Kinase Inhibition : The benzo[d]thiazole core resembles ATP-binding motifs in kinase targets, similar to FDA-approved drugs like Dasatinib. The bromine atom may enhance target binding via halogen bonding .
  • Antimicrobial Activity : Thiazole derivatives often exhibit antimicrobial properties. The ethoxyethyl group could improve membrane permeability compared to simpler thiadiazoles (e.g., compounds) .

Biological Activity

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound features a benzo[d]thiazole moiety, which is often associated with various pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

Structural Overview

The structural characteristics of this compound include:

  • Bromine Substitution : Enhances reactivity and biological activity.
  • Ethoxyethyl Group : Contributes to solubility and interaction with biological targets.

The following table summarizes the structural features and biological activities of related compounds:

Compound Name Structural Features Biological Activity Uniqueness
6-Bromo-2-methylbenzo[d]thiazoleBromine substitutionAnticancerLacks ethoxyethyl group
5-Methylbenzo[d]thiazoleMethyl substitutionAntimicrobialSimpler structure
4-Ethoxy-N-(benzo[d]thiazol-2(3H)-ylidene)anilineEthoxy groupAntioxidantDifferent nitrogen substitution

Anticancer Properties

Research indicates that compounds with a benzo[d]thiazole core exhibit significant anticancer properties. Specifically, this compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example, studies have demonstrated that this compound effectively induces apoptosis in various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and death .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Its structural components suggest potential efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Preliminary studies have reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity, comparable to established antimicrobial agents .

The mechanism of action for this compound likely involves its interaction with specific molecular targets within cells. The brominated benzothiazole moiety may interact with enzymes or receptors, modulating their activity and leading to observed biological effects. The ethoxyethyl and isobutyramide groups are believed to enhance the compound's binding affinity and specificity, contributing to its overall activity .

Case Studies

  • Study on Anticancer Activity : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potent anticancer effects .
  • Antimicrobial Efficacy : In another study, the compound was tested against various bacterial strains, revealing MIC values as low as 0.5 µg/mL against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative therapeutic agent .

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